2-Methoxyethyl 8-methyl-4-oxo-6-(thiophen-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate
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Description
2-Methoxyethyl 8-methyl-4-oxo-6-(thiophen-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate is a useful research compound. Its molecular formula is C16H18N2O4S2 and its molecular weight is 366.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactions
The compound is related to the Biginelli-compounds, which have been extensively studied for their reactions and potential applications. These compounds are derived from various reactions of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid derivatives. Studies have shown the potential of these compounds to undergo methylation, acylation, and condensation reactions, leading to the formation of pyrimido[2,3-b]thiazines, among other derivatives. These reactions demonstrate the compound's versatility in synthesizing diverse heterocyclic compounds, which are of interest in medicinal chemistry and materials science (Kappe & Roschger, 1989).
Biological Activity
Derivatives of the core structure have been synthesized and evaluated for various biological activities. For instance, ethyl 6-amino-8-(4-methoxy phenyl)-9-nitro-2,3,4,8-tetrahydropyrido[2,1b][1,3]thiazine-7-carboxylate has shown moderate insecticidal activity against Aphis craccivora, highlighting the potential utility of these compounds in developing new pest control agents (Li, Tian, & Wang, 2013).
Crystal Structure Analysis
The crystal structure analysis of related compounds provides insights into their conformation, which is essential for understanding their reactivity and interaction with biological targets. Such analyses contribute to the rational design of derivatives with improved efficacy and specificity for desired applications (Arshad et al., 2013).
Antimicrobial Studies
Synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones have demonstrated the antimicrobial potential of thiazine derivatives. These studies are crucial for identifying new compounds with potent antibacterial and antifungal activities, addressing the growing concern over antibiotic resistance (Patel & Patel, 2010).
Anticancer Activity
Research into the cytotoxic activity of thiazine derivatives against cancer cell lines, such as breast carcinoma (MCF-7) and hepatocellular carcinoma (HepG2), provides valuable information for the development of novel anticancer agents. These studies highlight the therapeutic potential of thiazine derivatives in oncology (Abbas et al., 2015).
Properties
IUPAC Name |
2-methoxyethyl 8-methyl-4-oxo-6-thiophen-2-yl-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S2/c1-10-13(15(20)22-7-6-21-2)14(11-4-3-8-23-11)18-12(19)5-9-24-16(18)17-10/h3-4,8,14H,5-7,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVMXGUEYINDCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=CS3)C(=O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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